molecular formula C8H18N2O B3113828 (2S)-2-amino-N,N,3,3-tetramethylbutanamide CAS No. 198422-08-1

(2S)-2-amino-N,N,3,3-tetramethylbutanamide

Cat. No. B3113828
CAS RN: 198422-08-1
M. Wt: 158.24 g/mol
InChI Key: WQLVEAXQSUHALO-ZCFIWIBFSA-N
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Description

(2S)-2-amino-N,N,3,3-tetramethylbutanamide (TMBA) is an organic compound belonging to the family of amino acids. It is a colorless liquid with a characteristic odor and a boiling point of around 100°C. It is a derivative of the amino acid lysine, and is commonly used as a building block in the synthesis of other compounds. TMBA has been studied extensively in the scientific community due to its potential applications in medicine and biotechnology.

Scientific Research Applications

  • Anticonvulsant and Pain-Attenuating Properties : PAADs, including compounds structurally related to (2S)-2-amino-N,N,3,3-tetramethylbutanamide, have demonstrated significant anticonvulsant activities in animal models. These activities can be influenced by substituents at specific sites in the molecule. For instance, (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide show sensitivity to substituents at the 4'-N'-benzylamide site, with specific groups enhancing the anticonvulsant activity (King et al., 2011).

  • NMDA Antagonist Activity : The NMDA receptor is a critical component in the central nervous system, and its antagonists have potential therapeutic applications in neurology and psychiatry. Research on the activity of NMDA antagonists includes studies on compounds like (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid and its isomers, which are structurally similar to (2S)-2-amino-N,N,3,3-tetramethylbutanamide (Ornstein et al., 1992).

  • Computational Peptidology and Drug Design : Conceptual density functional theory has been applied to study the molecular properties and structures of tripeptides related to (2S)-2-amino-N,N,3,3-tetramethylbutanamide. This approach aids in understanding the reactivity descriptors of these compounds, which is crucial for drug design and glycobiology research (Flores-Holguín et al., 2019).

  • Synthesis of Unnatural Amino Acids : Research into the synthesis of unusual amino acids, including the synthesis of optically pure isomers of β-methylphenylalanine, contributes to the broader understanding of the synthesis and applications of compounds like (2S)-2-amino-N,N,3,3-tetramethylbutanamide. This research is pivotal in the field of peptide chemistry and drug development (Dharanipragada et al., 1992).

  • Antimicrobial Activity : Studies on the synthesis of novel 2-aminothiophene derivatives, which are structurally related to (2S)-2-amino-N,N,3,3-tetramethylbutanamide, reveal their potential in exhibiting significant biological activities like antimicrobial, antifungal, and antitumor activities (Prasad et al., 2017).

properties

IUPAC Name

(2S)-2-amino-N,N,3,3-tetramethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVEAXQSUHALO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N,N,3,3-tetramethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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